Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate, also known as DFPD, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.
Mechanism Of Action
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. Additionally, Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species in cells, which can help to prevent oxidative damage. Additionally, Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Advantages And Limitations For Lab Experiments
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to have low toxicity in vitro. Additionally, Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has been found to have good solubility in a variety of solvents, making it easy to work with in the lab. However, there are also limitations to the use of Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate in research. For example, its effects may be cell-type specific, and more research is needed to determine its effectiveness in vivo.
Future Directions
There are several future directions for research involving Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate. One area of interest is the development of Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate derivatives that may have improved efficacy or decreased toxicity. Additionally, further studies are needed to determine the optimal dosage and administration of Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate for therapeutic use. Finally, more research is needed to determine the potential of Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
Conclusion
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate is a promising compound that has potential applications in medicine and biotechnology. Its ability to inhibit enzymes involved in the regulation of neurotransmitters and induce apoptosis in cancer cells make it a promising candidate for the treatment of various diseases. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate represents an exciting area of research for scientists in a variety of fields.
Scientific Research Applications
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have antitumor properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. Additionally, Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit acetylcholinesterase and monoamine oxidase, respectively.
properties
IUPAC Name |
dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4/c1-11(2)18-16(20(24)26-5)15(13-7-9-14(22)10-8-13)17(21(25)27-6)19(23-18)12(3)4/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVBURCRJLZZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433483 | |
Record name | 4-(4-fluorophenyl)-2,6-diisopropyl-3,5-di(methoxy-carbonyl)-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate | |
CAS RN |
122549-42-2 | |
Record name | 4-(4-fluorophenyl)-2,6-diisopropyl-3,5-di(methoxy-carbonyl)-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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